molecular formula C14H21FN2 B1306528 (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine CAS No. 726162-88-5

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine

Cat. No.: B1306528
CAS No.: 726162-88-5
M. Wt: 236.33 g/mol
InChI Key: MOYOOSFYJWAKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine is an organic compound with the CAS Registry Number 726162-88-5 and a molecular formula of C14H21FN2, yielding a molecular weight of 236.33 g/mol [ ][ ]. This amine features a pyrrolidine ring substituted with an ethyl group and an aminomethyl side chain, which is further linked to a 2-fluorobenzyl group. Predicted physical properties include a boiling point of 310.9±17.0 °C and a density of 1.033±0.06 g/cm³ [ ][ ]. Compounds based on the 1-ethylpyrrolidin-2-ylmethyl amine structure are of significant interest in medicinal chemistry research. Specifically, benzimidazole derivatives incorporating this specific amine side chain have been synthesized and evaluated for their biological activity. Molecular docking studies suggest that such compounds exhibit potential as anti-inflammatory agents by interacting with the cyclooxygenase enzyme (COX) [ ]. The presence of both the pyrrolidine and fluorinated benzyl motifs in its structure makes this compound a valuable chemical intermediate for researchers designing and synthesizing novel bioactive molecules, particularly in the development of new heterocyclic compounds for pharmacological screening [ ][ ]. Safety Note: This product is classified as an irritant. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals [ ][ ].

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(2-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-17-9-5-7-13(17)11-16-10-12-6-3-4-8-14(12)15/h3-4,6,8,13,16H,2,5,7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYOOSFYJWAKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azomethine Ylide Cycloaddition

Attachment of the 2-Fluorobenzyl Group

The 2-fluorobenzyl moiety is introduced by:

  • Reductive amination of 2-fluorobenzaldehyde with the pyrrolidine amine.
  • Nucleophilic substitution of a suitable leaving group on the benzyl derivative with the pyrrolidine nitrogen.
  • Coupling reactions using activated benzyl derivatives under mild conditions to avoid side reactions.

Representative Synthetic Procedure

A plausible synthetic route based on literature involves:

Step Reaction Type Reagents/Conditions Notes
1 Formation of pyrrolidine intermediate [3+2] cycloaddition of azomethine ylide with alkene High regio- and diastereoselectivity; can introduce substituents
2 N-Ethylation Alkylation with ethyl halide or reductive alkylation Controlled to avoid over-alkylation
3 Reductive amination Reaction of pyrrolidine amine with 2-fluorobenzaldehyde and reducing agent (e.g., NaBH(OAc)3) Efficient attachment of 2-fluorobenzyl group
4 Purification Column chromatography or recrystallization Ensures high purity (>95%)

Detailed Research Findings and Notes

  • The use of Boc-protecting groups on the pyrrolidine nitrogen during intermediate steps improves functional group compatibility and yield, as demonstrated in improved synthetic routes for related pyrrolidine derivatives.
  • Reductive amination with 2-fluorobenzylamine derivatives is a common and effective method to introduce the benzyl substituent, often performed under mild acidic conditions with sodium triacetoxyborohydride as the reducing agent.
  • Alkylation reactions for N-ethylation are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent side reactions.
  • Purification is commonly achieved by silica gel column chromatography using ethyl acetate and hexane or petroleum ether mixtures as eluents, ensuring isolation of the target amine in high purity.
  • The presence of the fluorine atom on the benzyl ring requires careful control of reaction conditions to avoid nucleophilic aromatic substitution or defluorination, which can be mitigated by mild reaction temperatures and appropriate choice of solvents.

Summary Table of Key Preparation Methods

Preparation Step Method Reagents/Conditions Advantages Challenges
Pyrrolidine ring formation Azomethine ylide [3+2] cycloaddition Imino esters, electron-deficient alkenes, catalytic acid/base High regio- and stereoselectivity Requires control of ylide generation
N-Ethylation Alkylation with ethyl halides or reductive alkylation Ethyl bromide, base or acetaldehyde, reducing agent Straightforward, scalable Over-alkylation risk
2-Fluorobenzyl attachment Reductive amination 2-Fluorobenzaldehyde, NaBH(OAc)3, mild acid Efficient, mild conditions Sensitive to reaction conditions
Purification Column chromatography Silica gel, ethyl acetate/hexane High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alkanes or alcohols, and substitution reactions may result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine 52730-34-4 C15H22FN2 ~266.36 Pyrrolidine core, 2-fluoro-benzyl
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine 726162-66-9 C15H24N2O 248.37 Methoxy substituent on benzyl
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine 727360-94-3 C15H24N2O 248.37 4-Methoxy-benzyl substitution
(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 510723-78-1 C12H16FNO 209.26 Tetrahydrofuran instead of pyrrolidine
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine 1376989-43-3 C14H20FN2O 266.32 Morpholine ring in amine side chain
(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine 723753-79-5 C13H10ClF2N 253.68 Dual halogen (Cl, F) substitution on aryl

Key Observations :

  • Substituent Effects : Replacing the pyrrolidine core with tetrahydrofuran (THF) or morpholine alters polarity and hydrogen-bonding capacity. For example, the THF analog (CAS 510723-78-1) has reduced molecular weight (209.26 vs. ~266.36) and a more rigid structure .
  • Halogen vs. Alkoxy Groups : The 2-methoxy analog (CAS 726162-66-9) has a higher molecular weight (248.37) than the 2-fluoro derivative due to the methoxy group’s oxygen atom . Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups.

Pharmacological Activity

  • This suggests that the benzylamine scaffold is critical for enzyme interaction.
  • Halogen Impact : The 3-chloro-4-fluoro analog (CAS 723753-79-5) may exhibit enhanced binding to hydrophobic enzyme pockets due to halogenated aryl groups .

Biological Activity

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine, with the CAS number 726162-88-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a benzyl group substituted with a fluorine atom. Its structural formula can be represented as follows:

C13H16FN\text{C}_{13}\text{H}_{16}\text{F}\text{N}

This structure suggests potential interactions with biological targets, particularly in the central nervous system (CNS) due to the presence of the pyrrolidine moiety.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. The compound's design suggests it could act as a selective serotonin reuptake inhibitor (SSRI) or have effects on other neurotransmitter pathways.

Binding Affinity Studies

Studies have shown that compounds with similar structures exhibit significant binding affinity for various receptors. For example, a related compound demonstrated low nanomolar inhibition of neuronal nitric oxide synthase (nNOS), highlighting the potential for this compound to influence nitric oxide pathways in the brain .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of pyrrolidine derivatives. In vitro assays indicated that certain derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from pyrrolidine structures have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Organism
A0.0039S. aureus
B0.0048E. coli
C0.0195Bacillus mycoides
D0.039Candida albicans

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are particularly noteworthy. Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels, which could lead to applications in treating depression and anxiety disorders.

In one study, compounds analogous to this amine were found to prevent hypoxia-ischemia induced neuronal death in animal models, suggesting neuroprotective properties that could be leveraged in therapeutic contexts .

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the effects of a related compound on cerebral palsy models in rabbits, demonstrating significant neuroprotective outcomes without affecting blood pressure regulation mediated by endothelial nitric oxide synthase (eNOS) .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing pyrrolidine derivatives with enhanced antimicrobial activity. The study highlighted how structural modifications influenced bioactivity and led to compounds with improved efficacy against various bacterial strains .
  • Synthesis and Characterization : Recent advancements in asymmetric synthesis techniques have enabled the production of enantiomerically pure forms of pyrrolidine derivatives, which are essential for assessing their biological activity accurately .

Q & A

Q. What synthetic methodologies are recommended for preparing (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-fluoro-benzyl)-amine, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via multi-step amine coupling reactions. A typical approach involves:

Reductive Amination : React 2-fluoro-benzaldehyde with 1-ethyl-pyrrolidin-2-ylmethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions .

Purification : Use column chromatography (e.g., dichloromethane/methanol gradients) or recrystallization to isolate the product .

Optimization : Adjust solvent polarity (e.g., THF or ethyl acetate) and stoichiometric ratios of reactants to improve yields. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2-fluoro-benzyl group (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidine moiety (δ 2.5–3.0 ppm for methylene groups) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~277 for [M+H]+^+) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against amine oxidases (e.g., semicarbazide-sensitive amine oxidase) using spectrophotometric methods to measure hydrogen peroxide production .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • Receptor Binding Studies : Employ radioligand displacement assays for GPCRs or kinase targets, given structural similarities to bioactive amines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its pharmacological profile?

Methodological Answer:

  • Structural Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl groups) or the benzyl ring (e.g., halogens, methoxy groups) to modulate lipophilicity and binding affinity .
  • In Vitro/In Vivo Correlation : Compare modified analogs in enzyme inhibition assays and rodent models of cardiovascular or neurodegenerative diseases .
  • Data Analysis : Use multivariate regression to correlate physicochemical properties (logP, pKa) with bioactivity .

Q. How should contradictory results in biological activity across studies be resolved?

Methodological Answer:

  • Control Experiments : Verify assay conditions (e.g., pH, cofactors) and compound stability (e.g., via LC-MS to rule out degradation) .
  • Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Computational Modeling : Perform molecular dynamics simulations to assess target binding under different physiological conditions (e.g., membrane permeability vs. cytoplasmic targets) .

Q. What computational strategies predict its metabolic stability and off-target interactions?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate metabolic pathways (e.g., CYP450 oxidation) and blood-brain barrier permeability .
  • Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxicophores .
  • Machine Learning : Train models on PubChem bioassay data to predict off-target binding to kinases or ion channels .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. Data Contradiction Analysis Example

Study Reported Activity Potential Resolution
Study A (Enzyme Assay)IC50_{50} = 10 µMConfirm via orthogonal assay (e.g., fluorescence quenching) .
Study B (Cell Assay)No activity at 50 µMCheck cell membrane permeability using LC-MS intracellular accumulation analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.